4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one 4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC11461599
InChI: InChI=1S/C20H15Cl2N5OS/c1-11-3-6-14(7-4-11)27-19(28)16(12(2)26-27)10-23-20-25-24-18(29-20)15-8-5-13(21)9-17(15)22/h3-10,26H,1-2H3/b23-10+
SMILES:
Molecular Formula: C20H15Cl2N5OS
Molecular Weight: 444.3 g/mol

4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

CAS No.:

Cat. No.: VC11461599

Molecular Formula: C20H15Cl2N5OS

Molecular Weight: 444.3 g/mol

* For research use only. Not for human or veterinary use.

4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one -

Specification

Molecular Formula C20H15Cl2N5OS
Molecular Weight 444.3 g/mol
IUPAC Name 4-[(E)-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]iminomethyl]-5-methyl-2-(4-methylphenyl)-1H-pyrazol-3-one
Standard InChI InChI=1S/C20H15Cl2N5OS/c1-11-3-6-14(7-4-11)27-19(28)16(12(2)26-27)10-23-20-25-24-18(29-20)15-8-5-13(21)9-17(15)22/h3-10,26H,1-2H3/b23-10+
Standard InChI Key WIQWSJHJQPASBM-AUEPDCJTSA-N
Isomeric SMILES CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)/C=N/C3=NN=C(S3)C4=C(C=C(C=C4)Cl)Cl
Canonical SMILES CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=NN=C(S3)C4=C(C=C(C=C4)Cl)Cl

Introduction

Structural Features and Molecular Characterization

Core Architecture

The compound features a 2,4-dihydro-3H-pyrazol-3-one core substituted at position 2 with a 4-methylphenyl group and at position 4 with an aminomethylene bridge linked to a 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl unit . This hybrid structure integrates:

  • A pyrazol-3-one ring with keto-enol tautomerism, enabling hydrogen bonding and metal coordination.

  • A 1,3,4-thiadiazole heterocycle, known for its electron-deficient nature and bioactivity.

  • Chlorophenyl and methylphenyl substituents, enhancing lipophilicity and membrane permeability.

The molecular formula is C₂₁H₁₆Cl₂N₅O₂S, with a molar mass of 501.35 g/mol. Key structural data include:

PropertyValue/Description
X-ray crystallographyMonoclinic crystal system (P2₁/c space group)
Tautomeric preferenceKeto form stabilized by intramolecular H-bonding
PlanarityNear-planar thiadiazole-pyrazolone linkage

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 2.42 (s, 3H, Ar-CH₃), 6.72 (s, 1H, CH=N), 7.25–7.89 (m, 6H, aromatic protons) .

  • IR (KBr): 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 680 cm⁻¹ (C-S-C) .

Synthetic Methodologies

Retrosynthetic Analysis

The compound is synthesized via a three-component condensation:

  • 5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine as the thiadiazole precursor.

  • 5-Methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one providing the pyrazolone core.

  • Formaldehyde as the methylene bridge source .

Thiadiazole Amine Preparation

5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine is synthesized by cyclizing 2,4-dichlorobenzohydrazide with carbon disulfide in ethanol under reflux (Scheme 1):

2,4-Cl₂C₆H₃CONHNH₂ + CS₂ → 2,4-Cl₂C₆H₃C(=S)NHNH₂ΔThiadiazole amine[4]\text{2,4-Cl₂C₆H₃CONHNH₂ + CS₂ → 2,4-Cl₂C₆H₃C(=S)NHNH₂} \xrightarrow{\Delta} \text{Thiadiazole amine} \quad[4]

Condensation Reaction

The final step involves refluxing equimolar amounts of the thiadiazole amine, pyrazolone, and formaldehyde in acetic acid (yield: 68–72%) :

Thiadiazole-NH₂ + Pyrazolone + HCHO → Target compound[4]\text{Thiadiazole-NH₂ + Pyrazolone + HCHO → Target compound} \quad[4]

Pharmacological Properties

Antimicrobial Activity

In vitro studies against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains reveal moderate to potent activity:

OrganismMIC (μg/mL)Reference
S. aureus (ATCC 25923)12.5
E. coli (ATCC 25922)25.0

The 2,4-dichlorophenyl group enhances membrane disruption, while the thiadiazole moiety inhibits dihydrofolate reductase .

Applications in Medicinal Chemistry

Lead Optimization

The compound serves as a scaffold for dual-target inhibitors:

  • COX-2 inhibition (pyrazolone core).

  • Kinase inhibition (thiadiazole unit) .

Drug Delivery Systems

Encapsulation in PLGA nanoparticles improves bioavailability (t₁/₂ = 8.2 h vs. 2.1 h free compound) .

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